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Introduction
These application notes provide a comprehensive guide for utilizing the monomeric red

fluorescent protein mRuby in two-photon microscopy applications. Two-photon microscopy is a

powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and

photobleaching, making it ideal for live-cell and in-vivo studies.[1][2] mRuby, a bright and

photostable red fluorescent protein derived from Entacmaea quadricolor, serves as an

excellent fluorescent probe for these applications.[3][4] Its large Stokes shift and red emission

minimize autofluorescence and allow for clear visualization of subcellular structures and

dynamic processes.[3][5]

It is important to distinguish mRuby from "Mini-ruby," a neurotracer composed of a biotinylated

dextran amine conjugated to tetramethylrhodamine. While both are used in fluorescence

microscopy, mRuby is a genetically encoded fluorescent protein, whereas Mini-ruby is a

chemical dye used for neuronal tracing. This document will focus exclusively on the application

of the fluorescent protein mRuby.

Quantitative Data Presentation
The photophysical and two-photon excitation properties of mRuby are summarized in the

tables below for easy reference and comparison.
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Table 1: Photophysical Properties of mRuby

Property Value Reference

Excitation Maximum (1-photon) 558 nm [3]

Emission Maximum 605 nm [3]

Molar Extinction Coefficient 112,000 M⁻¹cm⁻¹ [3]

Quantum Yield 0.35 [3]

Fluorescence Lifetime 2.6 ns [3]

Stokes Shift 47 nm [3]

Brightness* 1.23 [3]

pKa 4.4 [6]

*Brightness is the product of the molar extinction coefficient and quantum yield, normalized to

that of EGFP.

Table 2: Two-Photon Excitation Properties of mRuby

Property Value Reference

Peak Two-Photon Excitation

Wavelength
~1060 nm [7]

Two-Photon Action Cross-

Section (at peak)
4.0 GM [7]

Experimental Protocols
Labeling Strategies for mRuby Expression
Successful imaging with mRuby requires efficient expression of the fluorescent protein in the

cells or organism of interest. The following are common methods for introducing the mRuby

gene.
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Protocol 3.1.1: Plasmid Transfection for Transient Expression in Cultured Cells

Plasmid Preparation: Obtain a mammalian expression vector containing the mRuby coding

sequence. Plasmids for expressing mRuby fused to specific proteins or localization signals

are commercially available or can be generated using standard molecular cloning

techniques.

Cell Culture: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes)

to a confluency of 50-70% on the day of transfection.

Transfection:

For every 1 µg of plasmid DNA, use a commercially available transfection reagent

according to the manufacturer's instructions.

Dilute the plasmid DNA and the transfection reagent in serum-free medium in separate

tubes.

Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room

temperature to allow for complex formation.

Add the DNA-reagent complex dropwise to the cells.

Expression: Incubate the cells for 24-48 hours post-transfection to allow for mRuby

expression before imaging. The half-maturation time for mRuby's chromophore is

approximately 2.8 hours at 37°C.[3]

Protocol 3.1.2: Lentiviral Transduction for Stable Expression

Virus Production: Produce lentiviral particles containing the mRuby gene in a packaging cell

line (e.g., HEK293T) by co-transfecting the lentiviral vector with packaging and envelope

plasmids.

Virus Titer Determination: Determine the titer of the harvested lentivirus to ensure an

appropriate multiplicity of infection (MOI).

Transduction:
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Plate target cells and allow them to adhere.

Add the lentivirus to the cells at the desired MOI in the presence of polybrene (4-8 µg/mL)

to enhance transduction efficiency.

Incubate for 12-24 hours.

Selection and Expansion:

Replace the virus-containing medium with fresh growth medium.

If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the

appropriate antibiotic 48-72 hours post-transduction to select for stably transduced cells.

Expand the stable cell line for subsequent experiments.

Two-Photon Microscopy Imaging Protocol
The following protocol provides a general guideline for imaging mRuby-expressing samples

using a two-photon microscope. Specific parameters may need to be optimized for your

particular instrument and sample.

Microscope Setup:

Power on the two-photon laser and allow it to warm up for at least 30 minutes to ensure

stable output power.

Select the appropriate emission filter for mRuby (e.g., a bandpass filter centered around

610 nm).

Sample Mounting: Mount the imaging dish or chamber containing the mRuby-expressing

cells or tissue on the microscope stage. If using an upright microscope for in-vivo imaging,

ensure the animal is properly anesthetized and secured.

Locating the Region of Interest (ROI):

Use a low magnification objective to locate the area with mRuby-expressing cells.
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Switch to a high numerical aperture (NA) objective suitable for two-photon imaging (e.g.,

20x or 40x water immersion objective).

Image Acquisition Parameters:

Excitation Wavelength: Tune the two-photon laser to the optimal excitation wavelength for

mRuby, which is approximately 1060 nm.[7] If your laser does not tune to this wavelength,

a wavelength between 1040 nm and 1100 nm can be used, though signal may be

reduced.

Laser Power: Start with a low laser power and gradually increase it to obtain a sufficient

signal-to-noise ratio while minimizing phototoxicity. The power required will depend on the

expression level of mRuby and the depth of imaging.

Dwell Time: Adjust the pixel dwell time to balance image acquisition speed and signal-to-

noise. A longer dwell time will increase the signal but also the risk of photobleaching.

Frame Averaging: Use frame averaging (e.g., averaging 2-4 frames) to improve the signal-

to-noise ratio of the final image.

Z-stack Acquisition: For 3D imaging, define the top and bottom of the desired volume and

the step size for the z-stack.

Image Acquisition: Acquire images and/or time-lapse series of the mRuby-labeled structures.

Data Analysis: Use appropriate imaging software to process and analyze the acquired

images. This may include 3D reconstruction, intensity measurements, and tracking of

dynamic processes.

Mandatory Visualizations
Experimental Workflow for Two-Photon Imaging of
mRuby-Labeled Subcellular Structures
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Caption: A generalized workflow for imaging mRuby-labeled structures using two-photon

microscopy.

Visualizing Peroxisome Inheritance with mRuby-PTS
mRuby can be targeted to specific organelles by fusing it with appropriate localization signals.

For instance, the addition of a C-terminal peroxisomal targeting signal (PTS) allows for the

visualization of peroxisome dynamics.[3]
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Caption: Workflow for visualizing peroxisome inheritance using mRuby-PTS with two-photon

microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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